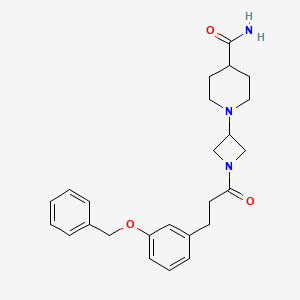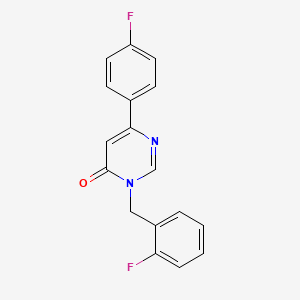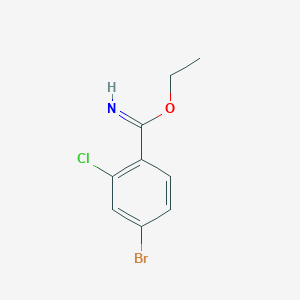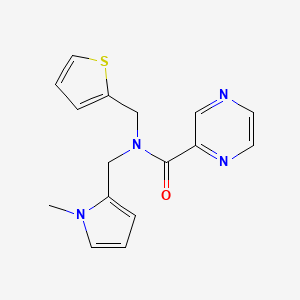![molecular formula C18H20N6O3 B2724991 N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847387-09-1](/img/structure/B2724991.png)
N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
Compounds structurally related to N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have been explored for their potential as anticancer and antimicrobial agents. The modification of the acetamide group in similar structures has led to the synthesis of derivatives with significant antiproliferative activities against various human cancer cell lines, while also demonstrating reduced toxicity. These compounds act as potent inhibitors of PI3Ks, a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often deregulated in cancer. The synthesized compounds showed efficacy in inhibiting tumor growth in mice models, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antibacterial Activity
New thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones have been obtained through a series of chemical reactions, demonstrating better antibacterial activity against Gram-positive bacterial strains than against Gram-negative strains. The presence of a 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole unit in these compounds has shown to confer more potent inhibitory activities, surpassing even the reference antibiotic Linezolid in effectiveness. This suggests their potential utility in addressing bacterial resistance issues (Sanad et al., 2021).
Radioligand Development for PET Imaging
The compound's related structures have also been applied in the development of selective radioligands for imaging with Positron Emission Tomography (PET). Specifically, derivatives have been synthesized for the selective imaging of the translocator protein (18 kDa), a protein that is expressed in the brain and is implicated in neuroinflammation. The successful synthesis and application of these radioligands, like [18F]PBR111, highlight the potential of this compound derivatives in the field of neuroimaging and the study of neurodegenerative diseases (Dollé et al., 2008).
Insecticidal Applications
Research into similar compounds has led to the development of novel heterocycles incorporating a thiadiazole moiety, showing significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies not only reveal the potential of such compounds in agricultural applications but also underscore the versatility of the chemical scaffold in developing agents with specific biological activities (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-14-8-6-13(7-9-14)24-17-16(21-22-24)18(26)23(11-19-17)10-15(25)20-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIDPTHYLCZQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2724913.png)
![3-(3-Methylthiophen-2-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2724916.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)


![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)
![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)

